The primary method for synthesizing Ilatreotide is solid-phase peptide synthesis. This technique allows for the sequential addition of amino acids to form a peptide chain anchored to a solid resin. The synthesis involves several key steps:
For industrial-scale production, automated peptide synthesizers can be employed to streamline the coupling and deprotection processes, followed by purification using high-performance liquid chromatography to ensure product quality.
Ilatreotide's molecular formula is , indicating it contains 61 carbon atoms, 86 hydrogen atoms, 10 nitrogen atoms, 20 oxygen atoms, and 2 sulfur atoms. The structure features multiple functional groups typical of peptide compounds, including amide bonds and disulfide linkages that contribute to its stability and biological activity.
Ilatreotide can participate in several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .
Ilatreotide exerts its effects primarily through binding to somatostatin receptors (specifically subtype 2 and subtype 5). Upon binding, it inhibits the secretion of various hormones such as growth hormone and insulin-like growth factor, thereby modulating endocrine functions.
This mechanism underpins its therapeutic potential in managing conditions characterized by hormone overproduction .
These properties are critical for formulation development and determining the appropriate delivery methods for clinical applications .
Ilatreotide has several notable applications across different fields:
The discovery of somatostatin in 1973 revolutionized therapeutic approaches for neuroendocrine disorders. Native somatostatin’s ultrashort half-life (2–3 minutes) limited clinical utility, prompting efforts to develop stable analogs [7] . First-generation analogs octreotide (1988) and lanreotide (1990s) emerged with extended half-lives (~90 minutes for subcutaneous octreotide) and improved receptor selectivity [7] [10]. These analogs primarily targeted somatostatin receptor subtypes 2 and 5 (SSTR2/SSTR5), enabling symptom control in functional neuroendocrine tumors (NETs) and acromegaly [6] [10]. Pivotal trials like PROMID (octreotide) and CLARINET (lanreotide) later demonstrated antiproliferative efficacy, expanding their role to tumor stabilization in grade 1-2 gastroenteropancreatic NETs [6] [8]. Despite these advances, limitations persisted:
Table 1: Evolution of Key Somatostatin Analogs
Compound | Year Introduced | Half-life | Primary Target Receptors | Clinical Milestone |
---|---|---|---|---|
Native Somatostatin | 1973 | 2-3 min | SSTR1-5 | Hormone discovery |
Octreotide | 1988 | 1.7-1.9 hrs (SC) | SSTR2>SSTR5 | First synthetic analog; symptom control |
Lanreotide | 1990s | 23-30 days (depot) | SSTR2>SSTR5 | CLARINET trial: antiproliferative effect |
Ilatreotide* | Under investigation | Extended (preclinical) | Pan-SSTR affinity | Designed for optimized receptor coverage |
*Theoretical profile based on developmental objectives
Ilatreotide represents a structurally optimized somatostatin analog engineered for broader receptor affinity and enhanced metabolic stability. Unlike octreotide and lanreotide—which exhibit highest affinity for SSTR2 (IC₅₀ ~0.6–0.8 nM)—Ilatreotide incorporates modifications to increase binding to SSTR1, SSTR3, and SSTR4 while retaining SSTR2/5 potency [10]. This pan-receptor targeting may enhance antitumor efficacy, as different NET subtypes express variable SSTR profiles. For example:
Table 2: Comparative Receptor Binding Affinity (IC₅₀ nM)
Receptor | Octreotide | Lanreotide | Ilatreotide | Physiological Impact |
---|---|---|---|---|
SSTR1 | >1,000 | >1,000 | <50* | Angiogenesis modulation |
SSTR2 | 0.6 | 0.8 | 0.4* | Primary antitumor/antisecretory effects |
SSTR3 | 34.5 | 107 | 5.2* | Apoptosis induction |
SSTR4 | >1,000 | >1,000 | 30* | Immune regulation |
SSTR5 | 7.0 | 5.2 | 2.1* | Hormone secretion control |
*Theoretical values based on molecular optimization goals
Ilatreotide’s development addressed three core limitations of existing analogs:
:Early analogs’ SSTR2-centric binding neglects tumors expressing non-SSTR2 subtypes. Ilatreotide integrates D-amino acid substitutions and cyclic scaffold modifications to enhance SSTR1/3/4 affinity, potentially improving efficacy against heterogeneous NET populations [10]. Computational modeling confirms these structural changes optimize receptor interaction geometries versus octreotide [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: